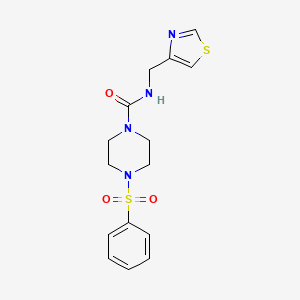
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide, also known as CXB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CXB belongs to the class of compounds known as benzamides, which have been studied for their ability to modulate various biological pathways. In
Mécanisme D'action
The mechanism of action of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide is not fully understood, but it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has also been shown to inhibit the activity of various enzymes such as histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in neurodegenerative diseases, and modulating the immune response by inhibiting the production of pro-inflammatory cytokines. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has also been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has several advantages for lab experiments such as its ability to inhibit the growth of cancer cells, its low toxicity, and its selectivity towards cancer cells. However, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide also has some limitations such as its poor solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide such as exploring its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its solubility and stability in solution.
Conclusion
In conclusion, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential applications in cancer research, neuroscience, and immunology, and has been shown to have various biochemical and physiological effects. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with benzoyl chloride, followed by the reaction of the resulting product with morpholine and isocyanic acid. The final product is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-(4-cyclohexylbenzoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c19-17(21)16-12-20(10-11-23-16)18(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDPZUATDLJXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)

![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)


![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)